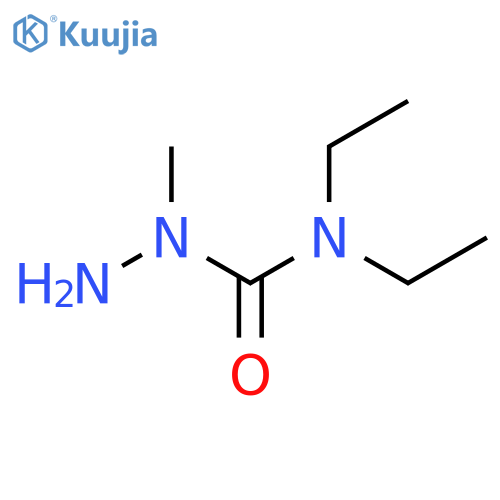Cas no 2158520-04-6 (3-amino-1,1-diethyl-3-methylurea)

2158520-04-6 structure
商品名:3-amino-1,1-diethyl-3-methylurea
3-amino-1,1-diethyl-3-methylurea 化学的及び物理的性質
名前と識別子
-
- 3-amino-1,1-diethyl-3-methylurea
- 2158520-04-6
- EN300-1275978
-
- インチ: 1S/C6H15N3O/c1-4-9(5-2)6(10)8(3)7/h4-5,7H2,1-3H3
- InChIKey: YSNQUYNKKIPTQL-UHFFFAOYSA-N
- ほほえんだ: O=C(N(C)N)N(CC)CC
計算された属性
- せいみつぶんしりょう: 145.121512110g/mol
- どういたいしつりょう: 145.121512110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 112
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 49.6Ų
3-amino-1,1-diethyl-3-methylurea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1275978-0.5g |
3-amino-1,1-diethyl-3-methylurea |
2158520-04-6 | 0.5g |
$905.0 | 2023-06-08 | ||
| Enamine | EN300-1275978-100mg |
3-amino-1,1-diethyl-3-methylurea |
2158520-04-6 | 100mg |
$615.0 | 2023-10-01 | ||
| Enamine | EN300-1275978-250mg |
3-amino-1,1-diethyl-3-methylurea |
2158520-04-6 | 250mg |
$642.0 | 2023-10-01 | ||
| Enamine | EN300-1275978-10000mg |
3-amino-1,1-diethyl-3-methylurea |
2158520-04-6 | 10000mg |
$3007.0 | 2023-10-01 | ||
| Enamine | EN300-1275978-0.25g |
3-amino-1,1-diethyl-3-methylurea |
2158520-04-6 | 0.25g |
$867.0 | 2023-06-08 | ||
| Enamine | EN300-1275978-5.0g |
3-amino-1,1-diethyl-3-methylurea |
2158520-04-6 | 5g |
$2732.0 | 2023-06-08 | ||
| Enamine | EN300-1275978-50mg |
3-amino-1,1-diethyl-3-methylurea |
2158520-04-6 | 50mg |
$587.0 | 2023-10-01 | ||
| Enamine | EN300-1275978-5000mg |
3-amino-1,1-diethyl-3-methylurea |
2158520-04-6 | 5000mg |
$2028.0 | 2023-10-01 | ||
| Enamine | EN300-1275978-2.5g |
3-amino-1,1-diethyl-3-methylurea |
2158520-04-6 | 2.5g |
$1848.0 | 2023-06-08 | ||
| Enamine | EN300-1275978-500mg |
3-amino-1,1-diethyl-3-methylurea |
2158520-04-6 | 500mg |
$671.0 | 2023-10-01 |
3-amino-1,1-diethyl-3-methylurea 関連文献
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
2158520-04-6 (3-amino-1,1-diethyl-3-methylurea) 関連製品
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
